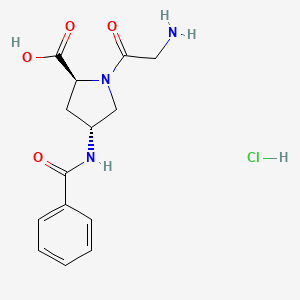
Glumetinib
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Glumetinib has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study c-Met kinase activity and its inhibition.
Biology: Employed in research to understand the role of c-Met in cellular processes such as proliferation, survival, migration, and invasion.
Medicine: Investigated for its potential therapeutic effects in treating cancers with aberrant c-Met activation, including non-small cell lung cancer and hepatocellular carcinoma.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug discovery
Wirkmechanismus
Target of Action
Glumetinib, also known by its trade name, is an innovative anticancer agent primarily targeting hepatocellular carcinoma (HCC) . It targets and inhibits multiple receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways that regulate cell division, survival, and migration . The primary target of this compound is c-Met , a receptor tyrosine kinase that plays a critical role in tumor growth, metastasis, tumor angiogenesis, and drug resistance .
Mode of Action
This compound exerts its effects by inhibiting the c-Met kinase activity . This inhibition profoundly and specifically suppresses c-Met signal transduction, thereby suppressing the c-Met-dependent neoplastic phenotype of tumor and endothelial cells . It’s a potent and highly selective small molecule MET inhibitor, exhibiting robust antitumor activity in tumor models with MET exon 14 skipping mutation .
Biochemical Pathways
The activation of the HGF/c-Met pathway provides a powerful signal for cell proliferation, survival, migration, invasion, angiogenesis, and morphogenic differentiation . This compound, by inhibiting c-Met, disrupts these signals, leading to the suppression of these cellular processes that are critical for tumor growth and proliferation .
Result of Action
The in vivo antitumor activity of this compound involves the inhibition of c-Met downstream signaling via a mechanism of combined antiproliferation and antiangiogenic effects . In response to this compound, patients with MET overexpression had a best response of partial response and stable disease . This indicates that this compound can effectively inhibit tumor growth and proliferation in patients with MET alterations.
Biochemische Analyse
Biochemical Properties
Glumetinib has shown subnanomolar potency against c-Met kinase activity and high selectivity versus 312 other tested protein kinases . It profoundly and specifically inhibits c-Met signal transduction, thereby suppressing the c-Met-dependent neoplastic phenotype of tumor and endothelial cells .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting c-Met signal transduction, which plays a critical role in cell proliferation, survival, migration, invasion, angiogenesis, and morphogenic differentiation . This inhibition suppresses the c-Met-dependent neoplastic phenotype of tumor and endothelial cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of c-Met kinase activity. By inhibiting this kinase, this compound suppresses c-Met signal transduction, thereby inhibiting the propagation of the c-Met-dependent invasive growth process, a general and important feature of highly aggressive tumors .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits robust antitumor activity at well-tolerated doses . The in vivo antitumor activity of this compound involves the inhibition of c-Met downstream signaling via a mechanism of combined antiproliferation and antiangiogenic effects .
Dosage Effects in Animal Models
In animal models, this compound has shown significant antitumor efficiency at the optimal dose of 10 mg/kg . It induced rapid tumor shrinkage in xenografts of human tumor cell lines or non-small cell lung cancer and hepatocellular carcinoma patient-derived tumor tissue driven by MET aberration .
Metabolic Pathways
It is known that this compound inhibits the c-Met pathway, which plays a critical role in tumor growth, metastasis, tumor angiogenesis, and drug resistance .
Transport and Distribution
It is known that this compound is administered orally once daily in advanced NSCLC patients regardless of c-Met status .
Subcellular Localization
It is known that this compound inhibits c-Met kinase activity, which is a receptor tyrosine kinase and is structurally distinct from other receptor tyrosine kinases .
Vorbereitungsmethoden
The synthesis of Glumetinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the industrial production of this compound typically involves large-scale chemical synthesis processes that ensure high purity and yield .
Analyse Chemischer Reaktionen
Glumetinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Glumetinib is unique among MET inhibitors due to its high selectivity and potency. Similar compounds include:
Crizotinib: Another MET inhibitor, but with broader kinase inhibition.
Capmatinib: A selective MET inhibitor, but with different pharmacokinetic properties.
Tepotinib: Similar to this compound, but with variations in efficacy and safety profiles.
This compound stands out for its robust antitumor activity and favorable safety profile, making it a promising candidate for further clinical development .
Eigenschaften
IUPAC Name |
6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N9O2S/c1-27-11-16(7-24-27)14-3-4-20-23-10-21(29(20)13-14)33(31,32)30-19-5-15(6-22-18(19)9-26-30)17-8-25-28(2)12-17/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBLECYFLJXEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=NC=C3S(=O)(=O)N4C5=C(C=N4)N=CC(=C5)C6=CN(N=C6)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N9O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1642581-63-2 | |
| Record name | Glumetinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642581632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glumetinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15630 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gumarontinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JTT036WGX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Glumetinib interact with its target and what are the downstream effects?
A: this compound functions as a potent and highly selective inhibitor of the c-Met kinase, a receptor tyrosine kinase encoded by the MET gene. [] This protein plays a crucial role in tumor growth, metastasis, angiogenesis, and drug resistance. [] this compound binds to the c-Met protein, blocking its activity and disrupting downstream signal transduction pathways. [] This inhibition leads to suppression of c-Met-dependent neoplastic phenotypes in tumor and endothelial cells, ultimately resulting in antiproliferative and antiangiogenic effects. []
Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and how do modifications impact its activity?
A: While specific SAR data for this compound isn't directly provided in these abstracts, research indicates it belongs to the pyrazolopyridine class of kinase inhibitors. [] These compounds typically act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. [] Modifications within this scaffold are known to significantly influence the drug's binding affinity, selectivity profile, and overall potency against c-Met and potentially other kinases. Further research focusing on this compound's specific SAR would be needed to elucidate precise structure-activity relationships.
Q3: What preclinical data supports the efficacy of this compound?
A: Preclinical studies utilizing xenograft models with human tumor cell lines and patient-derived tumor tissues harboring MET aberrations have demonstrated this compound's robust antitumor activity at well-tolerated doses. [] Notably, the observed in vivo antitumor activity stemmed from the combined effects of antiproliferation and antiangiogenesis. [] This research provides a solid foundation for further clinical investigation of this compound in patients with tumors driven by MET pathway alterations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


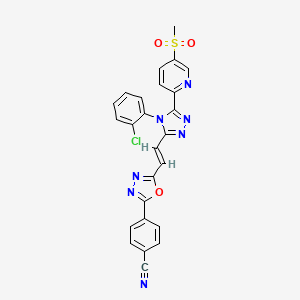


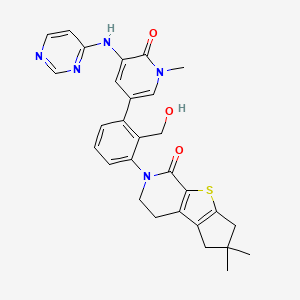
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)

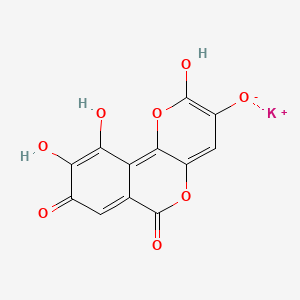
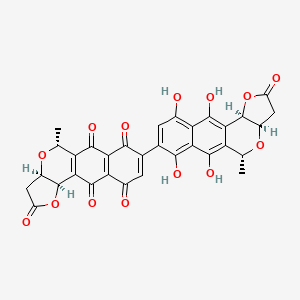
![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)
![6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B607596.png)

